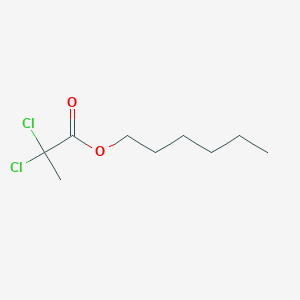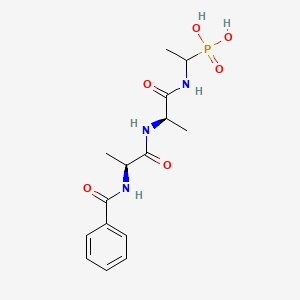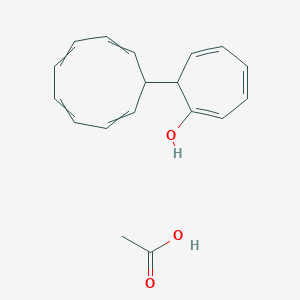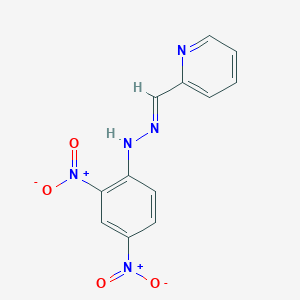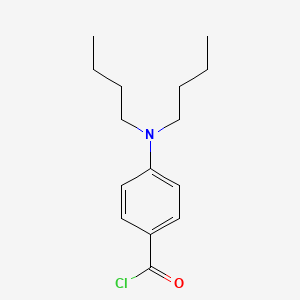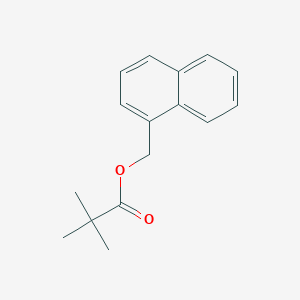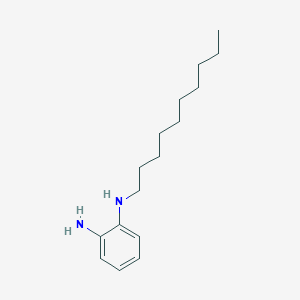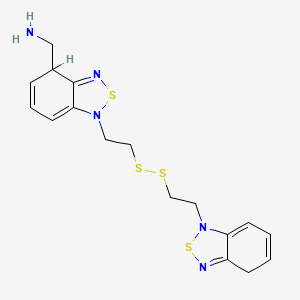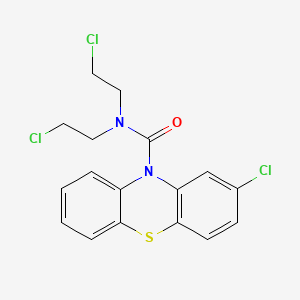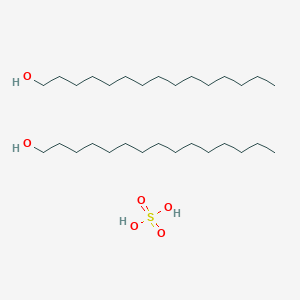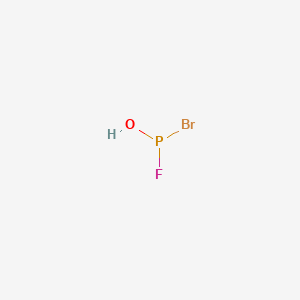
Phosphorobromidofluoridous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorobromidofluoridous acid is a hypothetical compound that combines elements of phosphorus, bromine, and fluorine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphorobromidofluoridous acid would likely involve the reaction of phosphorus trihalides with bromine and fluorine sources under controlled conditions. A possible synthetic route could be:
- Reacting phosphorus trichloride (PCl₃) with bromine (Br₂) and fluorine gas (F₂) in a controlled environment.
- The reaction conditions would need to be carefully monitored to prevent the formation of unwanted by-products and to ensure the stability of the resulting compound.
Industrial Production Methods: Given the hypothetical nature of this compound, industrial production methods are not established. if it were to be produced on an industrial scale, it would likely involve:
- Large-scale synthesis using high-purity reagents.
- Advanced containment and handling systems to manage the reactivity of bromine and fluorine.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorobromidofluoridous acid would likely undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to form higher oxidation state products.
Reduction: Reduction reactions could yield lower oxidation state products.
Substitution: Halogen substitution reactions could occur, where bromine or fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Halogen exchange reactions using halogenating agents like chlorine (Cl₂) or iodine (I₂).
Major Products:
- The major products would depend on the specific reactions and conditions but could include various halogenated phosphorus compounds.
Chemistry:
- This compound could be used as a reagent in organic synthesis, particularly in halogenation reactions.
Biology:
- Potential applications in biological research could involve the study of halogenated compounds and their interactions with biological molecules.
Medicine:
- The compound could be explored for its potential use in pharmaceuticals, particularly in the development of new drugs that leverage the unique properties of bromine and fluorine.
Industry:
- Industrial applications could include its use in the production of specialized chemicals and materials that require specific halogenation patterns.
Mécanisme D'action
The mechanism of action of phosphorobromidofluoridous acid would depend on its specific interactions with target molecules. Potential mechanisms could include:
Molecular Targets: Interaction with nucleophiles or electrophiles in chemical reactions.
Pathways Involved: Participation in halogenation pathways, where the compound acts as a halogen donor or acceptor.
Comparaison Avec Des Composés Similaires
Phosphorochloridous Acid: Contains chlorine instead of bromine and fluorine.
Phosphoroiodidous Acid: Contains iodine instead of bromine and fluorine.
Phosphorofluoridous Acid: Contains only fluorine as the halogen.
Uniqueness:
- Phosphorobromidofluoridous acid is unique due to the combination of bromine and fluorine, which could impart distinct reactivity and properties compared to other halogenated phosphorus compounds.
Propriétés
Numéro CAS |
72076-36-9 |
|---|---|
Formule moléculaire |
BrFHOP |
Poids moléculaire |
146.88 g/mol |
Nom IUPAC |
bromo(fluoro)phosphinous acid |
InChI |
InChI=1S/BrFHOP/c1-4(2)3/h3H |
Clé InChI |
DKWIAKMFHWYTLG-UHFFFAOYSA-N |
SMILES canonique |
OP(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


